An In-depth Technical Guide to 3,4-Dichloro-6-phenylpyridazine: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Dichloro-6-phenylpyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-dichloro-6-phenylpyridazine, a halogenated pyridazine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document compiles a combination of known identifiers, computationally predicted properties, and experimental data from closely related analogs to offer a thorough understanding. The guide covers the core physicochemical properties, structural features, predicted spectroscopic characteristics, and general reactivity. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of similar pyridazine derivatives and discusses the potential for biological activity based on the broader class of pyridazine compounds.
Introduction
Halogenated pyridazines are a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis. The presence of halogen atoms on the electron-deficient pyridazine ring provides reactive sites for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1] These reactions allow for the introduction of diverse functional groups, making halogenated pyridazines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. 3,4-dichloro-6-phenylpyridazine, with its specific substitution pattern, presents a unique scaffold for the development of novel molecular entities.
Chemical and Physical Properties
Table 1: General Properties of 3,4-dichloro-6-phenylpyridazine
| Property | Value | Source |
| CAS Number | 64942-62-7 | ChemScene[2] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | ChemScene[2] |
| Molecular Weight | 225.07 g/mol | ChemScene[2] |
| Synonym(s) | 3-Phenyl-5,6-dichloropyridazine | ChemScene[2] |
Table 2: Predicted Physicochemical Properties of 3,4-dichloro-6-phenylpyridazine
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[2] |
| logP | 3.4504 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Note: The data in Table 2 are computationally predicted and should be confirmed by experimental validation.
Chemical Structure
The chemical structure of 3,4-dichloro-6-phenylpyridazine consists of a central pyridazine ring substituted with a phenyl group at position 6 and chlorine atoms at positions 3 and 4.
Canonical SMILES: C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl[2]
Molecular Structure Visualization:
Caption: 2D structure of 3,4-dichloro-6-phenylpyridazine.
Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.4-8.0 ppm. The single proton on the pyridazine ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm.[1] |
| ¹³C NMR | Aromatic carbons of the phenyl group would be expected in the δ 125-140 ppm range. The carbons of the pyridazine ring would also appear in the aromatic region, with the carbon atoms attached to chlorine atoms showing shifts influenced by the electronegativity of the chlorine.[1][3] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224, with characteristic isotopic peaks for the two chlorine atoms.[3] |
| IR Spectroscopy | Characteristic absorption bands would be expected for C-H stretching of the aromatic groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.[3] |
Reactivity and Stability
The reactivity of 3,4-dichloro-6-phenylpyridazine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of two labile chlorine atoms.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-3 and C-4 positions are susceptible to displacement by various nucleophiles. This is a common reaction for chloropyridazines and allows for the introduction of a wide range of functional groups.[1][3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a chloride ion.[1] The regioselectivity of nucleophilic attack is influenced by the electronic effects of the ring nitrogen atoms, with the C4 position being a likely site for initial attack.[1]
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Stability: While specific data is unavailable, as with many chlorinated heterocyclic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
Experimental Protocols
While a specific, detailed synthesis protocol for 3,4-dichloro-6-phenylpyridazine is not available in the cited literature, a general methodology for the synthesis of similar chloropyridazine derivatives can be outlined.
General Synthesis of Chloropyridazines
A common route to chloropyridazines involves the treatment of the corresponding pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] The pyridazinone precursor can often be synthesized from the condensation of a suitable dicarbonyl compound with hydrazine.[3]
Caption: Generalized workflow for the synthesis and characterization of pyridazine derivatives.
General Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[4]
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Mass Spectrometry (MS): Mass spectra are obtained using a suitable ionization technique to confirm the molecular weight of the synthesized compound.[3]
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Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic absorption bands of the functional groups present in the molecule.[3]
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Melting Point Determination: The melting point of the purified solid is determined to assess its purity.[5]
Potential Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of 3,4-dichloro-6-phenylpyridazine. However, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules with applications as herbicides, fungicides, and insecticides.[3] Furthermore, various substituted pyridazine derivatives have been investigated for their potential as anticancer, antimicrobial, and central nervous system agents.[4][6]
Given the prevalence of pyridazine derivatives in targeting various signaling pathways, it is plausible that 3,4-dichloro-6-phenylpyridazine or its derivatives could modulate key cellular processes. For instance, some pyridazine derivatives have been shown to inhibit kinases involved in cancer progression.[4]
Caption: A logical workflow for the potential development of new therapeutic agents.
Conclusion
3,4-dichloro-6-phenylpyridazine is a halogenated pyridazine with significant potential as a building block in organic synthesis, particularly for the development of novel compounds with potential biological activities. While experimental data on its physicochemical properties and reactivity are currently limited, this guide provides a comprehensive overview based on available information and data from related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its utility in medicinal chemistry and materials science.
References
- 1. 3,4-Dichloro-6-phenylpyridazine | 64942-62-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
